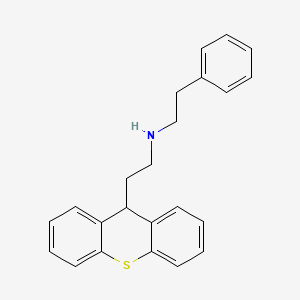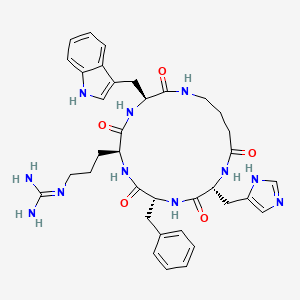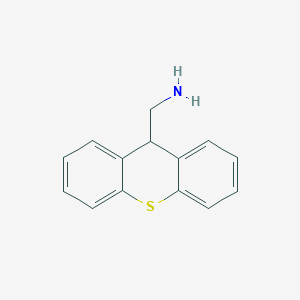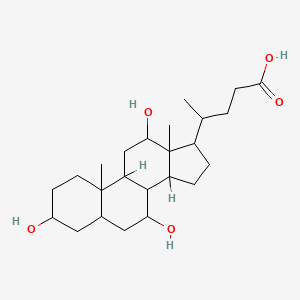![molecular formula C49H57N11O7 B10847346 c[CO-o-C6H4-CO-Pro-D-Nal(2)-Arg-Trp-Lys]-NH2](/img/structure/B10847346.png)
c[CO-o-C6H4-CO-Pro-D-Nal(2)-Arg-Trp-Lys]-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound C[CO-o-C6H4-CO-Pro-D-Nal(2)-Arg-Trp-Lys]-NH2 is a cyclic peptide that has garnered attention in scientific research due to its potential therapeutic applications. This compound is known for its interaction with melanocortin receptors, particularly the melanocortin receptor 4 (MC4R), which plays a crucial role in energy homeostasis and somatic growth .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C[CO-o-C6H4-CO-Pro-D-Nal(2)-Arg-Trp-Lys]-NH2 involves the formation of a cyclic peptide through solid-phase peptide synthesis (SPPS). The process typically includes the following steps:
Amino Acid Coupling: Sequential addition of protected amino acids to a resin-bound peptide chain.
Cyclization: Formation of the cyclic structure by coupling the terminal amino acids.
Deprotection and Cleavage: Removal of protecting groups and cleavage from the resin to obtain the final peptide.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS with optimized reaction conditions to ensure high yield and purity. Automation and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are often employed to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
C[CO-o-C6H4-CO-Pro-D-Nal(2)-Arg-Trp-Lys]-NH2: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of disulfide bonds or other oxidative modifications.
Reduction: Reduction reactions can break disulfide bonds or reduce other functional groups within the peptide.
Substitution: Substitution reactions may occur at specific amino acid residues, altering the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various reagents depending on the target residue and desired modification.
Major Products Formed
The major products formed from these reactions include modified peptides with altered functional groups or structural configurations, which can impact their biological activity .
Aplicaciones Científicas De Investigación
C[CO-o-C6H4-CO-Pro-D-Nal(2)-Arg-Trp-Lys]-NH2: has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and cyclization techniques.
Biology: Investigated for its role in modulating melanocortin receptors and related biological pathways.
Medicine: Explored for potential therapeutic applications in treating conditions like obesity, metabolic disorders, and inflammatory diseases.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents
Mecanismo De Acción
The compound exerts its effects by binding to melanocortin receptors, particularly MC4R. This interaction stimulates adenylate cyclase, leading to increased cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP activates protein kinase A (PKA), which subsequently modulates various downstream signaling pathways involved in energy homeostasis, appetite regulation, and inflammation .
Comparación Con Compuestos Similares
C[CO-o-C6H4-CO-Pro-D-Nal(2)-Arg-Trp-Lys]-NH2: can be compared with other cyclic peptides targeting melanocortin receptors, such as:
- C[CO-o-C6H4-CO-Pro-D-Phe-Arg-Trp-Lys]-NH2
- C[CO-(CH2)2-CO-Nle-D-Nal(2)-Arg-Trp-Lys]-NH2
- C[CO-(CH2)3-CO-Pro-D-Nal(2)-Arg-Trp-Lys]-NH2
These similar compounds share structural features but differ in specific amino acid residues, leading to variations in their binding affinity, selectivity, and biological activity. The uniqueness of This compound lies in its specific interaction with MC4R and its potential therapeutic applications .
Propiedades
Fórmula molecular |
C49H57N11O7 |
|---|---|
Peso molecular |
912.0 g/mol |
Nombre IUPAC |
(7S,10R,13S,16S,19S)-13-[3-(diaminomethylideneamino)propyl]-16-(1H-indol-3-ylmethyl)-10-(naphthalen-2-ylmethyl)-2,8,11,14,17,25-hexaoxo-3,9,12,15,18,24-hexazatricyclo[24.4.0.03,7]triaconta-1(30),26,28-triene-19-carboxamide |
InChI |
InChI=1S/C49H57N11O7/c50-42(61)37-17-7-8-22-53-43(62)34-14-3-4-15-35(34)48(67)60-24-10-19-41(60)47(66)59-39(26-29-20-21-30-11-1-2-12-31(30)25-29)45(64)57-38(18-9-23-54-49(51)52)44(63)58-40(46(65)56-37)27-32-28-55-36-16-6-5-13-33(32)36/h1-6,11-16,20-21,25,28,37-41,55H,7-10,17-19,22-24,26-27H2,(H2,50,61)(H,53,62)(H,56,65)(H,57,64)(H,58,63)(H,59,66)(H4,51,52,54)/t37-,38-,39+,40-,41-/m0/s1 |
Clave InChI |
VWRQHODLDKRSNP-LIZQXKDQSA-N |
SMILES isomérico |
C1CCNC(=O)C2=CC=CC=C2C(=O)N3CCC[C@H]3C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C1)C(=O)N)CC4=CNC5=CC=CC=C54)CCCN=C(N)N)CC6=CC7=CC=CC=C7C=C6 |
SMILES canónico |
C1CCNC(=O)C2=CC=CC=C2C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C1)C(=O)N)CC4=CNC5=CC=CC=C54)CCCN=C(N)N)CC6=CC7=CC=CC=C7C=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![C-[2-(1H-Imidazol-4-yl)-cyclopropyl]-methylamine](/img/structure/B10847288.png)
![c[-Arg-Gly-Asp-Acpca35-]](/img/structure/B10847308.png)

![c[-Arg-Gly-Asp-Acpca36-]](/img/structure/B10847321.png)
![c-[-Arg-Gly-Asp-Acpca33-]](/img/structure/B10847325.png)
![c[CO-2,3-pyrazine-CO-D-Phe-Arg-Trp-Lys]-NH2](/img/structure/B10847330.png)
![(3E)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide](/img/structure/B10847332.png)

![c[Glu18-Lys22][Gly8]GLP-1(7-37)-NH2](/img/structure/B10847347.png)
![c[hGlu22-Lys26][Gly8]GLP-1(7-37)-NH2](/img/structure/B10847350.png)
